molecular formula C11H13FN2O B2983423 3-Amino-1-(4-fluorophenyl)piperidin-2-one CAS No. 1344011-41-1

3-Amino-1-(4-fluorophenyl)piperidin-2-one

Cat. No.: B2983423
CAS No.: 1344011-41-1
M. Wt: 208.236
InChI Key: KOWYADOCYKQIDR-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.24 g/mol It is characterized by the presence of an amino group, a fluorophenyl group, and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)piperidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with piperidin-2-one in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The resulting intermediate is then subjected to further reactions to introduce the amino group, often through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)piperidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted piperidinones, amino derivatives, and fluorinated compounds. These products are of interest for further chemical modifications and applications .

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-(4-fluorophenyl)piperidin-2-one include:

Uniqueness

The uniqueness of this compound lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYADOCYKQIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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